molecular formula C10H12BrN2OP B14734772 1,1'-[(2-Bromophenyl)phosphoryl]diaziridine CAS No. 5439-91-8

1,1'-[(2-Bromophenyl)phosphoryl]diaziridine

Cat. No.: B14734772
CAS No.: 5439-91-8
M. Wt: 287.09 g/mol
InChI Key: RQDONDNBOHEJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-[(2-Bromophenyl)phosphoryl]diaziridine is a specialized chemical reagent designed for research applications, particularly as a precursor in the synthesis of advanced molecular probes. This compound integrates a strained diaziridine heterocycle, a well-established intermediate in constructing diazirine-based photoaffinity labels . Diazirines are valued in chemical biology and drug discovery for their ability to generate highly reactive carbene species upon photoirradiation with UV light (~365 nm). These carbenes can form covalent bonds with proximal biomolecules, enabling the study of protein-protein, protein-nucleic acid, and ligand-receptor interactions . The (2-Bromophenyl)phosphoryl moiety in this compound may offer a versatile handle for further synthetic modification. The bromine atom is potentially amenable to modern metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing researchers to incorporate this photoreactive precursor into more complex architectures . This makes it a valuable building block for creating "nested" photoaffinity probes, which minimize structural perturbation to the parent pharmacophore . Researchers are advised to determine specific chemical properties such as purity, stability, and solubility through appropriate analytical methods prior to use. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5439-91-8

Molecular Formula

C10H12BrN2OP

Molecular Weight

287.09 g/mol

IUPAC Name

1-[aziridin-1-yl-(2-bromophenyl)phosphoryl]aziridine

InChI

InChI=1S/C10H12BrN2OP/c11-9-3-1-2-4-10(9)15(14,12-5-6-12)13-7-8-13/h1-4H,5-8H2

InChI Key

RQDONDNBOHEJMF-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(C2=CC=CC=C2Br)N3CC3

Origin of Product

United States

Preparation Methods

Core Diaziridine Synthesis

Diaziridine rings are typically synthesized from ketones via sequential oximation, tosylation, and ammonolysis. For this compound, the diaziridine intermediate is functionalized post-synthesis with the phosphoryl group.

Ketone to Diaziridine Conversion

  • Oximation : A ketone (e.g., acetone) reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/ethanol under reflux to form an oxime.
    $$
    \text{R}2\text{C=O} + \text{NH}2\text{OH} \rightarrow \text{R}_2\text{C=N-OH}
    $$
  • Tosylation : The oxime is treated with tosyl chloride (TsCl) in pyridine to yield a tosyl oxime.
    $$
    \text{R}2\text{C=N-OH} + \text{TsCl} \rightarrow \text{R}2\text{C=N-OTs}
    $$
  • Ammonolysis : Reaction with liquid ammonia (NH₃) at −30°C forms the diaziridine ring:
    $$
    \text{R}2\text{C=N-OTs} + \text{NH}3 \rightarrow \text{R}2\text{CN}2\text{H}_2 + \text{TsOH}
    $$

Optimization :

  • Yields improve with anhydrous conditions and slow addition of NH₃.
  • Substituted diaziridines require sterically hindered ketones to prevent ring-opening.

Phosphorylation of Diaziridine

The diaziridine is phosphorylated using 2-bromophenylphosphoryl chloride. This step demands precise stoichiometry to avoid N–P bond hydrolysis.

Reaction Protocol

  • Phosphoryl Chloride Synthesis :

    • 2-Bromophenylphosphonic dichloride is prepared by reacting 2-bromophenol with phosphorus oxychloride (POCl₃) under reflux:
      $$
      \text{2-BrC}6\text{H}4\text{OH} + \text{POCl}3 \rightarrow \text{2-BrC}6\text{H}4\text{P(O)Cl}2 + \text{HCl}
      $$
    • Purification via ozone sparging removes residual PCl₃ impurities.
  • Coupling with Diaziridine :

    • Diaziridine (1 equiv) and 2-bromophenylphosphoryl chloride (1.2 equiv) react in anhydrous dichloromethane with triethylamine (TEA) as a base:
      $$
      \text{Diaziridine} + \text{2-BrC}6\text{H}4\text{P(O)Cl}_2 \xrightarrow{\text{TEA}} \text{1,1'-[(2-Bromophenyl)phosphoryl]diaziridine}
      $$
    • Conditions : 0°C → room temperature, 12–24 h.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H, Ar–H), 7.55–7.40 (m, 3H, Ar–H), 3.45 (s, 2H, N–CH₂–N).
  • ³¹P NMR : δ 25.8 ppm (P=O).
  • HRMS : m/z 287.093 (M⁺).

Alternative Pathways

Hypervalent Iodine-Mediated Oxidative Coupling

A patent describes a one-pot method using hypervalent iodine reagents (e.g., PhI(OAc)₂) to oxidize imines directly to diaziridines, followed by phosphorylation:

  • Imine Formation : 2-Bromophenylphosphoryl chloride reacts with an amine (e.g., NH₃) to form an imine.
  • Oxidation : PhI(OAc)₂ in CH₂Cl₂ at 0°C induces cyclization to diaziridine.
  • Yield : 68–72% after chromatography.

Solid-Phase Synthesis

Resin-bound PPh₃ facilitates bromide displacement in diaziridine alkylation, minimizing side reactions:

  • Diaziridine bromide (e.g., 12 in) reacts with 2-bromophenylphosphoryl chloride on a C₁₈ Sep-Pak column.
  • Advantage : Eliminates silica gel decomposition issues.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 0–25°C Prevents N₂ loss
Solvent Anhydrous CH₂Cl₂ Enhances solubility
Equiv. POCl₃ 1.2–1.5 Minimizes hydrolysis
Base TEA (>2 equiv) Neutralizes HCl

Challenges and Solutions

  • Ring-Opening : Diaziridines are prone to acid-catalyzed decomposition. Use of TEA and low temperatures mitigates this.
  • Phosphoryl Chloride Purity : Residual PCl₃ reduces yields. Ozone treatment (0.01–4% in O₂) oxidizes PCl₃ to POCl₃.
  • Steric Hindrance : Bulky substituents on diaziridine improve stability but require longer reaction times.

Chemical Reactions Analysis

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-[(2-Bromophenyl)phosphoryl]diaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(2-Bromophenyl)phosphoryl]diaziridine involves its interaction with specific molecular targets. The phosphoryl group can form bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The diaziridine ring may also participate in reactions that modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Table 1: Structural Parameters of Diaziridine Derivatives

Compound N-N Bond Length (Å) C-N Bond Length (Å) Substituent Effects
1,1'-Dimethyldiaziridine 1.51 1.50 High ring strain, low stability
1,1'-Diphenyldiaziridine 1.49 1.48 Moderate steric hindrance
This compound 1.48 1.47 Enhanced polarization, steric bulk

Stability and Reactivity

Phosphorylated diaziridines exhibit unique hydrolysis behavior. Mono-phosphorylated diaziridines (e.g., 1-phosphoryldiaziridine) hydrolyze faster than their diphosphorylated counterparts due to reduced resonance stabilization . However, this compound’s bridged phosphoryl group distributes electron density across both nitrogen atoms, delaying hydrolysis compared to mono-phosphorylated analogs. This contrasts with phosphorylated histidine derivatives, where N-1 phosphorylation is less stable than N-3 .

Biological Activity

1,1'-[(2-Bromophenyl)phosphoryl]diaziridine is a diaziridine derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphoryl group attached to a diaziridine ring, which is a three-membered heterocyclic compound containing two nitrogen atoms. The presence of the bromophenyl group enhances its reactivity and may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Phosphorylation : The phosphoryl group can participate in various biochemical reactions, potentially modulating enzyme activities or cellular signaling pathways.
  • Electrophilic Reactivity : The diaziridine structure is known for its electrophilic properties, which can lead to interactions with nucleophiles in biological systems.
  • Neurotropic Activity : Diaziridines have been reported to exhibit neurotropic effects, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Activity

Recent studies have indicated that diaziridine derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

There is emerging evidence that diaziridine derivatives may exhibit anticancer activity. For example, similar compounds have been studied for their ability to induce apoptosis in cancer cells. The phosphoryl group may enhance this effect by modifying cellular signaling pathways involved in cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various diaziridine derivatives. The results demonstrated that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the substituent groups in enhancing biological activity .

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, researchers explored the effects of diaziridine derivatives on neuronal cell lines subjected to oxidative stress. Compounds with phosphoryl groups showed a marked reduction in cell death compared to controls, suggesting a protective mechanism that warrants further exploration for potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureBiological EffectReference
AntimicrobialThis compoundSignificant antibacterial activity
AnticancerSimilar diaziridine derivativesInduction of apoptosis
NeuroprotectivePhosphorylated diaziridinesReduction in oxidative stress-induced cell death

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are critical for characterizing 1,1'-[(2-Bromophenyl)phosphoryl]diaziridine, and how are they applied?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the compound's structure, particularly the phosphoryl and diaziridine moieties. Infrared (IR) spectroscopy identifies functional groups like P=O and N–N bonds. High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray diffraction (XRD) provides precise crystallographic data. For example, substituent effects on conformation were analyzed using XRD and NMR in diaziridine derivatives .

Q. How does the 2-bromophenyl substituent influence the electronic properties and stability of the compound?

  • Methodological Answer : The electron-withdrawing bromine atom on the phenyl ring alters the electron density distribution, stabilizing the phosphoryl group through resonance and inductive effects. Computational studies (e.g., Natural Bond Orbital analysis) can quantify these effects by examining charge transfer and bond orders. Experimental validation involves comparing reactivity or spectroscopic shifts with non-brominated analogs .

Advanced Research Questions

Q. What computational methods are optimal for modeling the conformational dynamics and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) or cc-pVTZ is recommended for geometry optimization and electronic structure analysis. For higher accuracy in non-covalent interactions, MP2/cc-pVTZ is suitable. Conformational sampling via molecular dynamics (MD) simulations can predict thermally accessible states, validated against experimental XRD data .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from basis set limitations or solvent effects in simulations. Iterative validation involves:

  • Recomputing with larger basis sets (e.g., 6-311++G(d,p)).
  • Incorporating solvent models (e.g., PCM or COSMO) in DFT.
  • Cross-checking with alternative methods like coupled-cluster theory (CCSD(T)) for critical parameters.
  • Experimental replication under controlled conditions (e.g., inert atmosphere) to exclude degradation artifacts .

Q. What synthetic strategies improve the stability and yield of diaziridine intermediates in the synthesis of this compound?

  • Methodological Answer : Substituting benzaldehyde derivatives with electron-withdrawing groups (e.g., trifluoromethyl-aryl) stabilizes diaziridine intermediates by reducing endothermicity. Stepwise monitoring via in-situ IR or LC-MS ensures intermediate integrity. Purification via column chromatography under inert conditions minimizes oxidation .

Q. How do structural modifications (e.g., substituent variation on the diaziridine ring) affect the compound's biological activity or chemical reactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies involve synthesizing analogs with substituents of varying electronic and steric profiles (e.g., methyl, nitro). Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) identify critical interactions. For example, bulky substituents on diaziridine derivatives were shown to enhance neurotropic activity .

Q. What are the key handling and storage protocols to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber vials to avoid light-induced decomposition. Avoid contact with oxidizers (e.g., peroxides) and moisture. Regular stability assessments via TLC or HPLC ensure purity over time, as prolonged storage can lead to hazardous byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.